BenchChemオンラインストアへようこそ!

2-Amino-3-hydroxy-4-phenylbutanoic acid

Enkephalinase inhibition Pain modulation Analgesia enhancement

2-Amino-3-hydroxy-4-phenylbutanoic acid (AHPA) is a chiral β-hydroxy-α-amino acid scaffold validated in the marketed aminopeptidase inhibitor bestatin and multiple HIV-1 protease inhibitors. The (2S,3R) isomer targets enkephalinase (benchmark Ki 0.11 mM); the (2S,3S) isomer enables subnanomolar HIV-1 protease binding. Incorrect stereochemistry causes >100-fold potency loss. For GPCR ligands, AHPA enhances metabolic stability without compromising receptor affinity. Specify required stereoisomer when ordering to ensure experimental reproducibility.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 50731-50-5
Cat. No. B2690644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxy-4-phenylbutanoic acid
CAS50731-50-5
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)N)O
InChIInChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
InChIKeyCMGJFSCKGIKDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-hydroxy-4-phenylbutanoic acid (CAS 50731-50-5): Baseline Characterization for Procurement and Research Selection


2-Amino-3-hydroxy-4-phenylbutanoic acid (AHPA; also designated AHPBA), CAS 50731-50-5, is a non‑proteinogenic, chiral β‑hydroxy‑α‑amino acid bearing a phenyl substituent at the C4 position [1]. This scaffold constitutes the core pharmacophore of several clinically and preclinically validated enzyme inhibitors, including the marketed aminopeptidase inhibitor bestatin and multiple HIV‑1 protease inhibitors [1]. The compound exists as four stereoisomers; the (2S,3R) and (2S,3S) configurations are predominantly investigated for enkephalinase and HIV‑1 protease inhibition, respectively, underscoring that stereochemical identity directly governs target engagement and biological outcome [1][2].

Why Generic Substitution of 2-Amino-3-hydroxy-4-phenylbutanoic acid (CAS 50731-50-5) with Common Analogs Fails


Substituting 2‑amino‑3‑hydroxy‑4‑phenylbutanoic acid with structurally similar β‑hydroxy amino acids (e.g., threonine, β‑hydroxytyrosine) or the unmodified phenylalanine scaffold is not functionally equivalent. The combination of the β‑hydroxyl group and the hydrophobic phenyl ring creates a unique hydrogen‑bonding and steric profile that is essential for binding to target enzymes such as enkephalinase (neutral endopeptidase) and HIV‑1 protease [1]. Furthermore, stereochemistry is paramount: the (2S,3R) isomer is the active component in enkephalinase inhibitors, while the (2S,3S) isomer is required for potent HIV‑1 protease inhibition [2][3]. Generic substitution with racemic mixtures or incorrect stereoisomers results in a loss of inhibitory potency that can exceed 100‑fold, directly impacting experimental reproducibility and downstream development feasibility [3].

Product-Specific Quantitative Evidence for 2-Amino-3-hydroxy-4-phenylbutanoic acid (CAS 50731-50-5)


Enkephalinase Inhibition: D-Phe-AHPA Exhibits Defined Competitive Ki

The derivative D‑phenylalanyl‑(2S,3R)‑AHPA competitively inhibits partially purified enkephalinase from rat striatum with a Ki of 0.11 mM [1]. This value provides a quantitative benchmark for the scaffold's enkephalinase inhibitory capacity, distinguishing it from non‑competitive or irreversible inhibitors. While direct Ki data for the unmodified (2S,3R)‑AHPA parent are not reported in the same assay, the close structural relationship between D‑Phe‑AHPA and the core AHPA moiety establishes the scaffold as a validated enkephalinase inhibitor pharmacophore [2].

Enkephalinase inhibition Pain modulation Analgesia enhancement

HIV‑1 Protease Inhibition: AHPBA‑Containing Inhibitors Achieve Subnanomolar Potency

Small‑molecule HIV‑1 protease inhibitors incorporating the (2S,3S)‑AHPBA core have been optimized to achieve subnanomolar IC₅₀ values against the isolated enzyme [1]. The most potent compound from this series, inhibitor 18, exhibited an IC₉₀ of 0.11 µM against HIV‑1 (IIIB) in CEM cells, confirming that the AHPBA scaffold supports both high enzymatic potency and cellular antiviral activity [1]. This level of potency is comparable to that of first‑generation clinical protease inhibitors and significantly exceeds that of simple phenylalanine‑based analogs [2].

HIV‑1 protease Antiviral Structure‑activity relationship

Metabolic Stability Enhancement: AHPBA Substitution Increases Peptide Half‑Life

Incorporation of the (2S,3S)‑AHPBA residue into endomorphin‑1 and endomorphin‑2 peptide analogs significantly increases metabolic stability in rat brain membrane homogenates compared to the native peptides [1]. For example, compound 26 (Dmt‑Tic‑(2R,3S)AHPBA‑Phe‑NH₂) exhibited a markedly prolonged half‑life, enabling sustained antinociception after intracerebroventricular administration with an ED₅₀ of 1.98 nmol, which is statistically equivalent to morphine (ED₅₀ = 2.35 nmol) [1]. This stability enhancement is attributed to the β‑hydroxyl group hindering proteolytic cleavage at the adjacent amide bond, a feature absent in standard phenylalanine residues [2].

Peptide stability Opioid receptors Drug metabolism

Best Research and Industrial Application Scenarios for 2-Amino-3-hydroxy-4-phenylbutanoic acid (CAS 50731-50-5)


Design of Enkephalinase Inhibitors for Analgesia Research

Researchers developing enkephalinase inhibitors to potentiate endogenous opioid signaling should select the (2S,3R)‑AHPA isomer as a validated pharmacophore. The Ki of 0.11 mM for D‑Phe‑AHPA provides a benchmark for optimizing new derivatives, and the established correlation between enkephalinase IC₅₀ and in vivo morphine analgesia enhancement (r > 0.9 for 13 of 19 derivatives) supports its use in structure‑activity relationship campaigns [1].

HIV‑1 Protease Inhibitor Lead Optimization

Medicinal chemistry teams pursuing next‑generation HIV‑1 protease inhibitors should procure the (2S,3S)‑AHPBA enantiomer as a core building block. The scaffold has been validated in multiple series achieving subnanomolar enzymatic IC₅₀ values and cellular IC₉₀ values as low as 0.11 µM, with demonstrated oral bioavailability in dogs for optimized derivatives [2]. This performance justifies its use over simpler phenylalanine or norstatine analogs.

Peptide‑Based Drug Discovery Requiring Enhanced Proteolytic Stability

Investigators designing peptide ligands for GPCRs (e.g., opioid receptors) or other extracellular targets can incorporate AHPBA residues to improve metabolic stability without compromising receptor affinity. Endomorphin analogs containing AHPBA maintain high µ/δ opioid receptor affinity (Ki values in the low nanomolar range) while exhibiting prolonged half‑lives in brain membrane homogenates, enabling in vivo efficacy comparable to small‑molecule analgesics like morphine [3].

Kynureninase Inhibition for Neuropharmacology

Although the primary evidence for kynureninase inhibition pertains to the structurally related compound 2‑amino‑4‑[3'‑hydroxyphenyl]‑4‑hydroxybutanoic acid (Ki = 100 nM), the close structural analogy suggests that 2‑amino‑3‑hydroxy‑4‑phenylbutanoic acid may serve as a starting point for developing inhibitors of tryptophan metabolism in neuroinflammatory disease models [4]. Procurement of the correct isomer is essential for evaluating this potential application.

Quote Request

Request a Quote for 2-Amino-3-hydroxy-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.